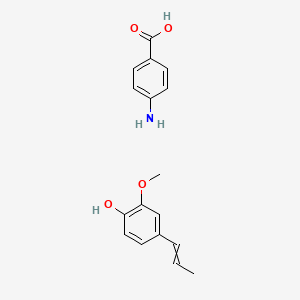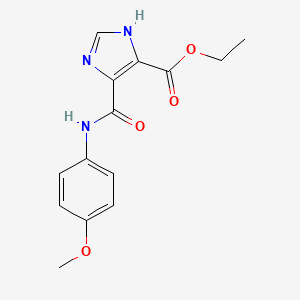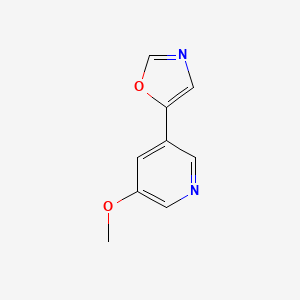
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is a heterocyclic compound that features both a dithiane and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one typically involves the formation of the dithiane ring followed by the construction of the dihydropyran ring. One common method involves the reaction of a suitable aldehyde with 1,3-propanedithiol in the presence of a Lewis acid to form the dithiane ring. This intermediate can then undergo further reactions to form the dihydropyran ring under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in various chemical reactions. The dihydropyran ring can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both a dithiane and a dihydropyran ring in its structure. This combination of rings imparts unique chemical and physical properties, making it a valuable compound for various applications in scientific research.
Properties
CAS No. |
189623-57-2 |
|---|---|
Molecular Formula |
C9H12O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
(2R)-2-(1,3-dithian-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H12O2S2/c10-7-2-3-11-8(6-7)9-12-4-1-5-13-9/h2-3,8-9H,1,4-6H2/t8-/m1/s1 |
InChI Key |
AZOJDYCAWDSKPS-MRVPVSSYSA-N |
Isomeric SMILES |
C1CSC(SC1)[C@H]2CC(=O)C=CO2 |
Canonical SMILES |
C1CSC(SC1)C2CC(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)

![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)



![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)




